Dicloralurea

Description

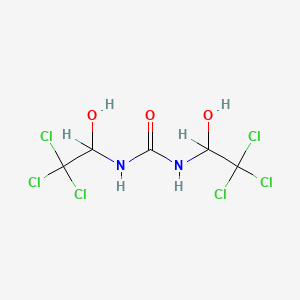

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl6N2O3/c6-4(7,8)1(14)12-3(16)13-2(15)5(9,10)11/h1-2,14-15H,(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJXIHLNYDVTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041852 | |

| Record name | Dichloralurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Dichloral urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0074 PPM SOL IN WATER @ 25 °C, At 25 °C: 18.8 mg/100 g ethanol, 16.8 mg/100 g acetone, 2.5 mg/100 g ether, 5.5 mg/100 g n-hexane, 3.0 mg/100 g benzene, 1.0 mg/100 g chloroform | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.63 at 25 °C | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

116-52-9 | |

| Record name | 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicloralurea [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloralurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichloralurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicloralurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLORALUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J3ZB93FIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicloralurea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 °C | |

| Record name | DICHLORAL UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Dicloralurea

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea, a compound utilized as a veterinary feed additive to curtail methane (B114726) production in ruminants, presents a complex mechanism of action that diverges from typical methane inhibitors. This technical guide synthesizes the available, albeit limited, scientific information to propose a multi-faceted mechanism. The primary mode of action appears to be rooted in its herbicidal properties as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor. This activity likely induces shifts in the rumen microbial population, indirectly impacting methanogenic archaea. This document provides a comprehensive overview of this proposed mechanism, supported by data on related compounds and the fundamental principles of rumen microbiology and herbicide science.

Core Mechanism: Inhibition of Photosynthetic Electron Transport

This compound is classified as a substituted urea (B33335) herbicide, falling under the Herbicide Resistance Action Committee (HRAC) MoA Class C2 and the Weed Science Society of America (WSSA) MoA Class 7.[1] This classification points to its primary molecular target being the D1 quinone-binding protein within photosystem II of the photosynthetic electron transport chain.[2][3]

While photosynthesis does not occur in the anaerobic environment of the rumen, this established herbicidal activity is the cornerstone of its effect. The inhibition of electron transport chains is not exclusive to photosynthetic organisms. It is plausible that this compound affects the electron transport systems of certain rumen microorganisms, leading to a disruption of their metabolic processes.

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the established signaling pathway for urea-based herbicides targeting photosystem II.

Indirect Impact on Rumen Methanogenesis

The rumen is a complex anaerobic ecosystem populated by a diverse community of bacteria, archaea, protozoa, and fungi. The inhibition of methane production by this compound is likely an indirect consequence of its primary herbicidal activity on this microbial consortium.

Proposed Experimental Workflow for Investigating Rumen Effects

A logical experimental workflow to elucidate the specific effects of this compound in the rumen would involve a multi-step process.

Hypothetical Signaling Pathway in the Rumen Ecosystem

Based on its herbicidal nature, this compound is hypothesized to disrupt the rumen microbial community, leading to a decrease in the substrates available for methanogenesis.

Quantitative Data and Experimental Protocols

Currently, there is a significant lack of publicly available quantitative data from direct experimental studies on this compound's effect on rumen fermentation and microbial populations. The information presented here is based on its classification as a herbicide and the known mechanisms of similar compounds.

Comparative Data of Methane Inhibitors

To provide context, the following table summarizes the efficacy of other known methane inhibitors. It is important to note that these compounds have different mechanisms of action than what is proposed for this compound.

| Methane Inhibitor | Class | Reported Methane Reduction (%) | Reference |

| 3-Nitrooxypropanol (3-NOP) | Enzyme Inhibitor | ~30% in dairy cows | [2] |

| Silvair (Nitrate-based) | Hydrogen Sink | ~10% | [2] |

| Chloroform | Halogenated Compound | Up to 94% (short-term) | [4] |

| Bromoform (in Asparagopsis) | Halogenated Compound | Up to 95.2% | [5] |

Standard Experimental Protocol for In Vitro Rumen Fermentation

A standard protocol to test the effects of a compound like this compound on rumen fermentation would involve the following steps:

-

Rumen Fluid Collection: Rumen fluid is collected from cannulated donor animals (e.g., cows or sheep) before their morning feeding.

-

Preparation of Inoculum: The collected rumen fluid is strained through multiple layers of cheesecloth into a pre-warmed insulated flask, maintaining anaerobic conditions.

-

Incubation: The inoculum is mixed with a buffer solution and a standard feed substrate in anaerobic culture bottles.

-

Treatment Application: this compound, dissolved in a suitable solvent, is added to the treatment bottles at various concentrations. Control bottles receive only the solvent.

-

Incubation and Sampling: Bottles are incubated at 39°C. Gas production is measured at regular intervals, and samples of the culture fluid are taken for analysis of volatile fatty acids (VFAs), ammonia, and pH.

-

Microbial Analysis: At the end of the incubation period, samples are collected for microbial DNA/RNA extraction to analyze changes in the microbial community composition using techniques like 16S rRNA gene sequencing.

Conclusion and Future Directions

The mechanism of action of this compound as a methane inhibitor in ruminants is most likely an indirect effect stemming from its primary function as a photosystem II-inhibiting herbicide. This mode of action distinguishes it from other methane inhibitors that directly target the enzymes of methanogenesis. It is hypothesized that this compound alters the composition and metabolism of the rumen microbial community, leading to a reduction in the availability of substrates for methanogenic archaea.

Significant research is required to validate this proposed mechanism. Future studies should focus on:

-

In vitro and in vivo trials to quantify the effects of this compound on specific microbial populations within the rumen.

-

Metabolomic analyses to determine the precise changes in rumen fermentation end-products.

-

Investigating the potential for microbial resistance to this compound.

-

Toxicological studies to ensure the safety of its use in livestock and to understand its metabolic fate in the animal.

A deeper understanding of this compound's mechanism of action will be crucial for optimizing its use as a feed additive and for the development of novel methane mitigation strategies.

References

- 1. Dichloralurea [sitem.herts.ac.uk]

- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. Effects of Methanogenic Inhibitors on Methane Production and Abundances of Methanogens and Cellulolytic Bacteria in In Vitro Ruminal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dicloralurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dicloralurea, a compound with applications in veterinary medicine. The document details the primary synthetic pathway, starting materials, and a step-by-step experimental protocol. Quantitative data is presented in a clear, tabular format for easy reference. Additionally, visualizations of the synthesis pathway and experimental workflow are provided using the DOT language for clarity and reproducibility.

Introduction

This compound, also known as N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound primarily used as a veterinary food additive. It functions as a growth stimulant and an inhibitor of methane (B114726) production in ruminants. A thorough understanding of its synthesis is crucial for researchers and professionals involved in its study and application. This guide focuses on the most common and well-documented synthesis pathway for this compound.

Core Synthesis Pathway

The principal synthesis route to this compound involves the acid-catalyzed condensation reaction between chloral (B1216628) (trichloroacetaldehyde) or its hydrate (B1144303) and urea (B33335). In this reaction, two molecules of chloral react with one molecule of urea to form the final product. The reaction is typically carried out in an aqueous acidic medium.

Starting Materials:

-

Chloral (or Chloral Hydrate)

-

Urea

-

Hydrochloric Acid (concentrated)

-

Water

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the experimental protocol.

| Parameter | Value |

| Reactants | |

| Chloral | 162.2 g (1.1 mole) |

| Urea | 30 g (0.5 moles) |

| Reagents & Solvents | |

| Water | 100 ml |

| Concentrated HCl | 150 ml |

| Reaction Conditions | |

| Temperature | 70-80 °C |

| Reaction Time | 5 hours |

| Product Information | |

| Product Name | Bis(1-hydroxy, 2,2,2-trichloroethyl)urea |

| Appearance | White needles |

| Yield | 57% |

| Melting Point | 193-194 °C |

| Purification | |

| Recrystallization Solvent | Aqueous Ethanol (B145695) |

Detailed Experimental Protocol

The following protocol for the preparation of Bis(1-hydroxy, 2,2,2-trichloroethyl)urea is based on established methods.[1]

Materials:

-

Chloral (162.2 g, 1.1 mole)

-

Urea (30 g, 0.5 moles)

-

Water (100 ml)

-

Concentrated Hydrochloric Acid (150 ml)

-

Aqueous Ethanol (for recrystallization)

-

Reaction flask equipped with a stirrer

-

Heating mantle

-

Filtration apparatus

-

pH indicator paper

Procedure:

-

Reaction Setup: In a suitable reaction flask, prepare a mixture of chloral (162.2 g), water (100 ml), and concentrated hydrochloric acid (150 ml).

-

Initiation of Reaction: Begin stirring the mixture and heat it to a temperature of 70-80 °C.

-

Addition of Urea: Once the desired temperature is reached, add urea (30 g) to the reaction mixture all at once.

-

Reaction Progression: Continue stirring the resulting mixture at 70-80 °C for 5 hours. A white precipitate will form during this time.

-

Product Isolation: After 5 hours, cool the reaction mixture and filter the white precipitate.

-

Washing: Wash the collected solid with water until the pH of the wash water is neutral (pH 7).

-

Purification: Recrystallize the crude product from aqueous ethanol to obtain white, needle-like crystals.

-

Drying and Characterization: Dry the purified product and determine its melting point. The expected melting point is 193-194 °C, with an approximate yield of 57%.[1]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the condensation reaction for the synthesis of this compound.

Caption: Synthesis pathway of this compound from Chloral and Urea.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for synthesizing this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Dicloralurea: A Technical Overview of Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea, also known as N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound with limited publicly available scientific literature detailing its comprehensive chemical properties and stability. This technical guide synthesizes the currently accessible data from chemical suppliers and databases to provide a summary of its known characteristics. Due to the scarcity of in-depth research, this document will focus on presenting the available physical and chemical data and will highlight the gaps in the scientific understanding of this compound.

Chemical and Physical Properties

This compound is a derivative of urea (B33335) where two hydrogen atoms are substituted with 2,2,2-trichloro-1-hydroxyethyl groups. The presence of multiple chlorine atoms and hydroxyl groups influences its chemical behavior and physical properties. A summary of its known properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆Cl₆N₂O₃ | [1] |

| Molecular Weight | 354.83 g/mol | [1] |

| CAS Number | 116-52-9 | [1] |

| Appearance | White to off-white solid | Generic observation |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO. | |

| pKa | Not available | |

| LogP | Not available |

Note: The lack of specific values for properties like melting point, boiling point, pKa, and LogP in publicly accessible scientific literature highlights the need for further experimental characterization of this compound.

Synthesis

A generalized workflow for a potential synthesis is depicted below. It is important to note that this is a theoretical pathway and would require experimental validation to determine optimal reaction conditions, solvents, catalysts, and purification methods.

References

An In-depth Technical Guide on the Historical Development and Discovery of Dicloralurea

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dicloralurea, also known as 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a chemical compound with a history rooted in veterinary medicine and agricultural applications. This document provides a comprehensive overview of its discovery, synthesis, and early-stage research. It details the compound's chemical and physical properties, summarizes key experimental data in tabular format, and outlines the methodologies of foundational experiments. Furthermore, this guide presents logical and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of the scientific processes involved in its development. While primarily recognized as a veterinary food additive and growth stimulant, its historical context provides valuable insights into the broader field of urea (B33335) derivatives and their biological activities.

Introduction and Historical Context

The development of this compound (CAS No: 116-52-9) is part of a broader exploration of chlorinated organic compounds and urea derivatives for various industrial, agricultural, and medicinal purposes. While not as prominent as other pharmaceuticals, its history highlights a specific niche in veterinary science. It was primarily investigated for its role as a growth stimulant in ruminants and its ability to inhibit methane (B114726) production, an area of significant interest in animal husbandry and environmental science.[1][2][3][4]

Initial research focused on synthesizing and characterizing the compound, followed by in-vivo studies to determine its efficacy and safety profile in livestock. The compound is also known by several synonyms, including DCU and Dichlorolurea.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for understanding its behavior in biological systems and for the development of formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116-52-9 | [1][5] |

| Molecular Formula | C₅H₆Cl₆N₂O₃ | [5] |

| Molecular Weight | 354.83 g/mol | [3][5] |

| Synonyms | DCU, Dichlorolurea, 1,3-Bis(2,2,2-trichloro-1-hydroxyethyl)urea | [2][3][5] |

| SMILES | C(C(Cl)(Cl)Cl)(NC(=O)NC(C(Cl)(Cl)Cl)O)O | [5] |

| InChIKey | PPJXIHLNYDVTDI-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a direct application of the principles of organic chemistry, involving the condensation reaction of chloral (B1216628) (trichloroacetaldehyde) with urea. This method is characteristic of the synthesis of many urea derivatives.

The foundational synthesis of this compound involves the reaction of two equivalents of chloral with one equivalent of urea. This reaction is typically carried out in an aqueous or alcoholic medium. The hydroxyl groups of the resulting this compound are derived from the aldehyde functional groups of chloral.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Biological Effects

This compound's primary application has been as a veterinary food additive.[1][2][4] Its biological effects are centered on its influence on ruminant digestion.

-

Methane Production Inhibition: In the rumen, microorganisms break down complex carbohydrates, producing methane as a byproduct. This compound is understood to interfere with the metabolic pathways of these methanogenic archaea, leading to a reduction in methane emissions.

-

Growth Stimulant: By altering the rumen microbial ecosystem, this compound can lead to more efficient nutrient utilization by the host animal, thereby acting as a growth stimulant.[1][2][4]

While a detailed signaling pathway for this compound is not extensively documented in publicly available literature, a logical diagram of its proposed mechanism of action in ruminants can be conceptualized.

Logical Pathway: Proposed Mechanism of Action in Ruminants

Caption: Proposed mechanism of this compound in ruminants.

Early Research and Quantitative Data

Table 2: Summary of Early Research Findings

| Parameter | Finding | Implication |

| Methane Reduction | Studies indicated a significant reduction in methane output in livestock fed with this compound-supplemented feed. | Potential for use in mitigating greenhouse gas emissions from agriculture. |

| Feed Efficiency | Improved weight gain per unit of feed consumed was observed in some ruminant studies. | Use as a growth stimulant to improve the economic viability of livestock farming. |

| Safety Profile | Early assessments established dosage levels for efficacy without significant adverse effects in target animal populations. | Guided the formulation of veterinary feed additives. |

Conclusion

The historical development of this compound provides a focused case study in the application of synthetic chemistry to address specific challenges in animal husbandry. While it may not have the extensive research history of major pharmaceuticals, its story is a valuable part of the broader history of applied chemistry. The synthesis is straightforward, and its mechanism of action, though not fully elucidated at a molecular level, demonstrates a clear and practical effect on ruminant physiology. For researchers and professionals in drug development and veterinary science, the study of compounds like this compound offers insights into the discovery and application of molecules that have shaped modern agricultural practices.

References

A Technical Guide to the Solubility of Dichloralurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Dichloralurea and offers detailed experimental protocols for its quantitative determination in various organic solvents. Given the limited publicly available quantitative data, this document serves as a foundational resource for researchers, enabling the generation of precise and reproducible solubility profiles essential for drug development, formulation, and chemical synthesis.

Introduction to Dichloralurea

Dichloralurea, chemically known as N,N′-bis(2,2,2-trichloro-1-hydroxyethyl)urea, is a substance for which the common name "DCU" is approved by the Weed Science Society of America[1]. Its molecular structure, characterized by a central urea (B33335) moiety substituted with two bulky trichloro-hydroxyethyl groups, significantly influences its physicochemical properties, including solubility. Understanding its solubility in different organic solvents is critical for its application in various scientific and industrial domains.

Qualitative and Quantitative Solubility Profile

Publicly available quantitative solubility data for Dichloralurea in organic solvents is scarce. However, existing information provides a qualitative understanding of its solubility behavior.

Dichloralurea is reported to have very low solubility in water, with a value of 0.0074 mg/L at 20°C and pH 7, classifying it as having low water solubility[2]. In contrast, it is known to be soluble in certain organic solvents. Qualitative reports indicate that Dichloralurea dissolves in dichloromethane (B109758) and dimethylformamide (DMF)[3]. It has also been noted that acetonitrile (B52724) can be utilized to precipitate Dichloralurea, suggesting that its solubility in acetonitrile is lower, particularly at reduced temperatures[3].

Due to the lack of specific quantitative data, experimental determination is necessary to establish a precise solubility profile in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for Dichloralurea at a standard temperature of 25°C.

Table 1: Experimentally Determined Solubility of Dichloralurea in Various Organic Solvents at 25°C

| Solvent | Classification | Solubility ( g/100 mL) | Molarity (mol/L) | Notes |

| e.g., Dichloromethane | Chlorinated Solvent | Data to be determined | Calculated | e.g., Forms a clear, colorless solution |

| e.g., Dimethylformamide | Polar Aprotic | Data to be determined | Calculated | |

| e.g., Acetonitrile | Polar Aprotic | Data to be determined | Calculated | e.g., Lower solubility observed |

| e.g., Ethanol | Polar Protic | Data to be determined | Calculated | |

| e.g., Acetone | Polar Aprotic | Data to be determined | Calculated | |

| e.g., Toluene | Non-polar Aromatic | Data to be determined | Calculated | |

| e.g., Ethyl Acetate | Polar Aprotic | Data to be determined | Calculated |

Experimental Protocol for Solubility Determination

The following detailed methodology outlines the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent. This protocol is designed to be adaptable for use with various organic solvents and analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

3.1. Materials and Equipment

-

Dichloralurea (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Dichloralurea to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of Dichloralurea.

-

Prepare a calibration curve using standard solutions of Dichloralurea of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and experimental workflows described in this guide.

Caption: Experimental workflow for determining the solubility of Dichloralurea.

Caption: Logical relationship from inputs to output in solubility determination.

References

Dicloralurea: A Technical Whitepaper on its Biological Activities and Role as a Methane Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloralurea is a chemical compound primarily recognized for its application in veterinary science as a feed additive to inhibit enteric methane (B114726) production in ruminants, thereby acting as a growth stimulant. While specific quantitative data on its biological activity and precise molecular mechanisms are not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its known functions within the broader context of rumen methanogenesis inhibition. This document details the general biochemical pathways of methane formation in ruminants, outlines established experimental protocols for evaluating methane inhibitors, and presents available toxicological data for this compound.

Introduction

Enteric methane emission from livestock, particularly ruminants, is a significant contributor to anthropogenic greenhouse gases and represents a metabolic energy loss for the animal. Chemical inhibitors of methanogenesis, such as this compound, are being explored as a strategy to mitigate these emissions and improve feed efficiency. This compound's primary reported biological activity is the reduction of methane production in the rumen. This whitepaper will delve into the fundamental principles of rumen methanogenesis and its inhibition, providing a framework for understanding the potential biological activities of compounds like this compound.

Biological Activity of this compound

The principal biological activity of this compound is its role as a methane inhibitor in the rumen of herbivorous animals.[1][2] It is also described as a growth stimulant, which is likely a direct consequence of its methane-inhibiting properties, as the energy saved from methanogenesis can be redirected towards animal growth.[1][2]

Quantitative Toxicological Data

| Parameter | Value | Species | Source |

| Acute Oral LD50 | > 6400 mg/kg | Rat | [3] |

| Dermal LD50 | 5000 mg/kg | - | [3] |

This table summarizes the available acute toxicity data for this compound.

Rumen Methanogenesis: The Target Pathway

Methane in the rumen is produced by a specialized group of archaea known as methanogens. The primary pathway for methanogenesis in the rumen is the hydrogenotrophic pathway, which utilizes carbon dioxide (CO2) and hydrogen (H2) produced during the fermentation of feed by other rumen microbes.

The overall reaction is: 4H₂ + CO₂ → CH₄ + 2H₂O

This process involves a series of enzymatic steps with unique coenzymes.[3][4] The final and rate-limiting step is catalyzed by the enzyme methyl-coenzyme M reductase (MCR) .[5][6] MCR is a nickel-containing enzyme that is a common target for many methane inhibitors.[5]

Signaling and Metabolic Pathway

The following diagram illustrates a simplified overview of the hydrogenotrophic methanogenesis pathway, which is the likely target of inhibitors like this compound.

Experimental Protocols for Evaluating Methane Inhibitors

Standardized methods are crucial for assessing the efficacy of methane inhibitors. Below are representative protocols for in vitro and in vivo evaluation.

In Vitro Rumen Fermentation (Gas Production Technique)

This method simulates rumen fermentation in a controlled laboratory setting to measure gas production and methane concentration.

Objective: To determine the effect of a test compound on gas and methane production from a feed substrate.

Materials:

-

Rumen fluid collected from fistulated animals.

-

Buffered mineral solution.

-

Feed substrate (e.g., hay, total mixed ration).

-

Test compound (e.g., this compound).

-

Incubation vessels (e.g., glass syringes or bottles).

-

Water bath or incubator set at 39°C.

-

Gas chromatograph for methane analysis.

Procedure:

-

Prepare a buffered rumen fluid inoculum by mixing fresh rumen fluid with a pre-warmed buffer solution, typically in a 1:2 ratio, under anaerobic conditions (CO2 flushing).[7]

-

Add a known amount of the feed substrate to each incubation vessel.

-

Add the test compound at various concentrations to the respective vessels. A control group with no test compound should be included.

-

Dispense the buffered rumen fluid inoculum into each vessel under a continuous stream of CO2.

-

Seal the vessels and place them in a 39°C water bath.

-

Record the total gas production at regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours) by measuring the volume of gas accumulated.[8]

-

At the end of the incubation period, collect a gas sample from the headspace of each vessel.

-

Analyze the methane concentration in the gas samples using a gas chromatograph.

-

The effect of the inhibitor is determined by comparing the methane production in the treatment groups to the control group.

In Vivo Measurement (Respiration Chamber)

This is considered the gold standard for measuring enteric methane emissions from live animals.

Objective: To quantify the total daily methane emission of a ruminant fed a diet with and without a test compound.

Materials:

-

Gas analyzers for methane, carbon dioxide, and oxygen.

-

Data acquisition system.

-

Experimental animals (e.g., cattle, sheep).

-

Controlled diet.

-

Test compound.

Procedure:

-

Adapt the animals to the experimental diet for a specified period before the measurement phase.

-

Divide the animals into a control group and one or more treatment groups receiving the test compound.

-

Place individual animals in the respiration chambers for a set period, typically 24 hours.[9]

-

Continuously draw air through the chamber and measure the flow rate.

-

Measure the concentrations of methane, carbon dioxide, and oxygen in the inlet and outlet air.[8]

-

Calculate the methane emission rate by multiplying the airflow rate by the difference in methane concentration between the outlet and inlet air.[10]

-

Compare the total daily methane emissions between the control and treatment groups to determine the inhibitory effect of the compound.

Conclusion

This compound is identified as a methane inhibitor in ruminants, a biological activity with significant implications for agricultural efficiency and environmental sustainability. While detailed mechanistic and quantitative data for this compound itself are sparse in the public domain, this guide provides a robust framework for understanding its likely mode of action by targeting the well-characterized rumen methanogenesis pathway. The provided experimental protocols represent standard methodologies for the evaluation of such compounds and can serve as a valuable resource for researchers in the field of animal science and drug development. Further research is warranted to elucidate the specific molecular interactions and quantitative efficacy of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure and function of enzymes involved in the methanogenic pathway utilizing carbon dioxide and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The unique biochemistry of methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Methane-Generating Enzyme from a Methoxydotrophic Methanogen Reveal a Restrained Gallery of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.4. In vitro gas and methane production measurement [bio-protocol.org]

- 8. Methods for Measuring and Estimating Methane Emission from Ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

Dicloralurea: Unfulfilled Potential in Methane Reduction and Growth Promotion in Ruminants

A notable gap in accessible scientific literature hinders a comprehensive understanding and broader application of Dicloralurea, a compound identified as a veterinary food additive with the potential to inhibit methane (B114726) production and act as a growth stimulant in ruminants. Despite its recognized applications, a thorough review of available data reveals a significant lack of in-depth, publicly accessible research, particularly regarding its quantitative efficacy, detailed mechanisms of action, and standardized experimental protocols. This absence of comprehensive data presents a considerable challenge for researchers, scientists, and drug development professionals seeking to explore its full therapeutic and commercial potential.

This compound, also known by synonyms such as DCU and Dichlorolurea, has the chemical formula C₅H₆Cl₆N₂O₃ and a molecular weight of 354.83 g/mol .[1] Its primary reported use is in the agricultural sector as a feed additive for ruminant animals.[2][3][4][5][6] The core proposed benefits are twofold: the reduction of enteric methane emissions, a significant contributor to greenhouse gases, and the promotion of growth in livestock.[2][3][4][5][6]

Furthermore, the molecular mechanisms through which this compound exerts its effects are not well-documented. A critical component for advancing research is the understanding of the signaling pathways involved. Whether this compound directly inhibits enzymatic pathways in methanogenic archaea within the rumen, or if it modulates the rumen microbial population in a way that indirectly reduces methane production, is not clearly elucidated in the available information. Without this knowledge, the development of more targeted and effective applications is significantly hampered.

The lack of detailed experimental protocols is another major obstacle. For researchers to validate and build upon existing findings, comprehensive methodologies are essential. This includes information on dosage, administration methods, duration of treatment, and the specific techniques used to measure methane emissions and growth parameters. The absence of this information makes it difficult to replicate and compare studies, which is a cornerstone of scientific advancement.

In the course of this review, no substantial peer-reviewed studies, comprehensive regulatory assessments with detailed toxicological and efficacy data, or patents providing in-depth experimental results were identified. The majority of available information is from chemical suppliers and brief mentions in regulatory documents, which do not provide the scientific depth required for a technical guide aimed at a research audience.

-

Quantify its efficacy in methane reduction and growth promotion across different ruminant species and production systems.

-

Elucidate the precise molecular mechanisms and signaling pathways involved in its biological activities.

-

Develop and publish detailed and standardized experimental protocols to ensure the reproducibility and comparability of research findings.

Without a concerted effort to fill these knowledge gaps, this compound will likely remain an underutilized compound with unfulfilled potential in the fields of veterinary medicine and agricultural science.

References

In-Depth Technical Guide to the Safe Handling of Dichloralurea in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended to provide comprehensive safety and handling information for Dichloralurea (also known as DCU or by its IUPAC name, 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea) in a laboratory environment. Dichloralurea is an obsolete herbicide, and detailed toxicological data is limited.[1] Therefore, this guide emphasizes a cautious approach, combining available information with established best practices for handling similar chemical compounds.

Substance Identification and Properties

Dichloralurea is a substituted urea (B33335) compound.[1] It is described as a colorless solid.[2]

| Identifier | Value |

| IUPAC Name | 1,3-bis(2,2,2-trichloro-1-hydroxyethyl)urea[3] |

| CAS Number | 116-52-9[3] |

| Molecular Formula | C5H6Cl6N2O3[3] |

| Molecular Weight | 354.83 g/mol [2] |

| Synonyms | DCU, Dicloralurea, Dichloraluree[2][3] |

Hazard Identification and Quantitative Toxicological Data

Dichloralurea is considered mildly toxic by ingestion and is a skin irritant.[2] When heated to decomposition, it may emit highly toxic fumes of chlorine and nitrogen oxides.[2]

A comprehensive search for quantitative toxicological data revealed a significant lack of specific values. The available information is summarized below.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Permissible Exposure Limits (PELs) | Not established |

| Recommended Exposure Limits (RELs) | Not established |

| Immediately Dangerous to Life or Health (IDLH) | Not established |

Note: The absence of established exposure limits necessitates the implementation of stringent engineering controls and personal protective equipment to minimize any potential for exposure.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides general guidance:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Glove integrity should be checked before each use.

-

Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

-

Additional Protection: For tasks with a higher risk of exposure, an apron or coveralls may be necessary.

-

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling Procedures

-

Always handle Dichloralurea within a well-ventilated area, preferably a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and equipment.

-

Prevent contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where Dichloralurea is handled.

-

Wash hands thoroughly after handling.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from foodstuffs.

Experimental Protocols

General Herbicide Bioassay Protocol

Objective: To assess the herbicidal activity of Dichloralurea on a target plant species.

Materials:

-

Dichloralurea

-

Target plant seeds (e.g., a common weed species)

-

Potting soil or other growth medium

-

Pots or trays for planting

-

Solvent for dissolving Dichloralurea (e.g., acetone, ethanol (B145695) - to be determined based on solubility tests)

-

Surfactant (optional, to improve coverage)

-

Deionized water

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spray bottle or other application equipment

-

Growth chamber or greenhouse with controlled environmental conditions

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of Dichloralurea by dissolving a precise amount in a minimal volume of a suitable solvent.

-

Prepare a series of test solutions of varying concentrations by diluting the stock solution with deionized water. A surfactant may be added to the final solutions if required.

-

Prepare a control solution containing the same concentration of solvent and surfactant (if used) but no Dichloralurea.

-

-

Planting and Growth:

-

Fill pots or trays with the growth medium.

-

Sow the seeds of the target plant species at a uniform depth.

-

Water the pots and place them in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

Allow the plants to grow to a specific stage (e.g., 2-4 leaf stage) before treatment.

-

-

Application of Test Solutions:

-

Randomly assign the prepared test solutions and the control solution to different sets of pots. Ensure a sufficient number of replicates for each treatment.

-

Apply the solutions to the plants using a spray bottle or other suitable equipment, ensuring uniform coverage.

-

-

Observation and Data Collection:

-

Return the treated plants to the growth chamber or greenhouse.

-

Observe the plants regularly over a set period (e.g., 7-21 days) for signs of phytotoxicity, such as chlorosis, necrosis, stunting, or mortality.

-

At the end of the observation period, quantitative data can be collected, such as plant height, fresh weight, dry weight, or a visual injury rating.

-

-

Data Analysis:

-

Analyze the collected data statistically to determine the effect of different concentrations of Dichloralurea on the target plant species.

-

Calculate parameters such as the EC50 (effective concentration to cause a 50% response) or GR50 (concentration to cause a 50% growth reduction).

-

Visualized Workflows

The following diagrams illustrate key safety and procedural workflows for handling Dichloralurea in a laboratory setting.

Caption: A workflow for the safe handling of Dichloralurea.

References

Spectroscopic Data of Dichloralurea: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the spectroscopic data for the compound Dichloralurea (CAS No. 116-52-9), with the IUPAC name N,N′-bis(2,2,2-trichloro-1-hydroxyethyl)urea. The chemical formula for Dichloralurea is C₅H₆Cl₆N₂O₃.

Despite extensive searches for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), specific, publicly available datasets for Dichloralurea are not readily accessible. While several chemical databases and suppliers list the compound, and some analytical certificates mention that the structure is confirmed by NMR, the actual spectral data is not provided.

This guide will, therefore, summarize the available information and provide predicted spectroscopic characteristics based on the known structure of Dichloralurea and data from related compounds.

Predicted Spectroscopic Data

Due to the absence of experimentally obtained spectra in publicly accessible databases, the following sections present predicted data based on the chemical structure of Dichloralurea.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum of Dichloralurea is expected to be relatively simple due to the symmetry of the molecule.

-

-CH-OH Proton: A doublet is predicted for the proton on the carbon adjacent to the hydroxyl group and the trichloromethyl group. The coupling would arise from the adjacent N-H proton. The chemical shift is expected in the range of 5.0-6.0 ppm, deshielded by the adjacent oxygen and chlorine atoms.

-

-NH- Proton: A broad singlet or a doublet is expected for the protons of the urea (B33335) functional group, likely in the range of 6.0-8.0 ppm. The exact chemical shift and multiplicity would be highly dependent on the solvent, concentration, and temperature.

-

-OH Proton: A broad singlet is anticipated for the hydroxyl protons. Its chemical shift would be highly variable and dependent on experimental conditions, but typically in the range of 2.0-5.0 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the urea moiety is expected to have a chemical shift in the range of 155-165 ppm.

-

-CH-OH Carbon: The carbon atom bonded to the hydroxyl group and the trichloromethyl group is predicted to appear in the range of 80-90 ppm.

-

Trichloromethyl Carbon (-CCl₃): The carbon of the trichloromethyl group is expected to have a chemical shift in the range of 95-105 ppm.

Table 1: Predicted NMR Data for Dichloralurea

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 5.0 - 6.0 | Doublet |

| ¹H | 6.0 - 8.0 | Broad Singlet/Doublet |

| ¹H | 2.0 - 5.0 | Broad Singlet |

| ¹³C | 155 - 165 | - |

| ¹³C | 80 - 90 | - |

| ¹³C | 95 - 105 | - |

The IR spectrum of Dichloralurea is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted IR Absorption Bands for Dichloralurea

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl group |

| N-H Stretch | 3100 - 3500 (medium) | Urea N-H bonds |

| C=O Stretch | 1630 - 1680 (strong) | Urea carbonyl group |

| N-H Bend | 1550 - 1640 (medium) | Amide II band |

| C-N Stretch | 1200 - 1400 (medium) | Urea C-N bonds |

| C-O Stretch | 1000 - 1200 (strong) | Hydroxyl C-O bond |

| C-Cl Stretch | 600 - 800 (strong) | Trichloromethyl |

The mass spectrum of Dichloralurea would be expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular weight of Dichloralurea is 354.83 g/mol . The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of water (H₂O), cleavage of the C-C bond between the chiral center and the trichloromethyl group, and fragmentation of the urea backbone.

Experimental Protocols

While specific experimental data for Dichloralurea is not available, the following are general methodologies for acquiring the spectroscopic data discussed.

A sample of Dichloralurea would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass spectra could be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be beneficial for confirming the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like Dichloralurea.

Caption: Figure 1. General Workflow for Spectroscopic Analysis

Methodological & Application

Application Notes and Protocols for Methane Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Topic: Protocol for Using Chemical Compounds in Methane (B114726) Inhibition Assays

Introduction

Enteric methane emission from ruminants is a significant contributor to greenhouse gases and represents a loss of dietary energy for the animal.[1][2] The development of compounds to inhibit methanogenesis in the rumen is a key area of research. This document provides a detailed protocol for conducting in vitro methane inhibition assays to screen and evaluate the efficacy of chemical compounds. While the specific compound "Dicloralurea" is not prominently documented in scientific literature for this application, the following protocol can be adapted for testing any novel chemical inhibitor. The principles and methodologies are based on established in vitro rumen fermentation techniques.[3][4][5]

Mechanism of Methane Production and Inhibition

In the anaerobic environment of the rumen, complex plant matter is fermented by a diverse microbial community into volatile fatty acids (VFAs), which serve as an energy source for the animal.[1] A byproduct of this fermentation is hydrogen (H₂), which is primarily utilized by methanogenic archaea to reduce carbon dioxide (CO₂) to methane (CH₄).[1][6] This process is the main sink for hydrogen in the rumen.[7]

Methane inhibitors can act through various mechanisms, but a primary target is the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step of methanogenesis.[7][8] By inhibiting MCR or other key enzymes in the methanogenesis pathway, the formation of methane can be significantly reduced.[7] This can lead to an accumulation of hydrogen, which may in turn influence the rumen microbial community and fermentation pathways, potentially shifting VFA production towards more propionate.[2][6][9]

Figure 1: Simplified pathway of rumen fermentation and methanogenesis, highlighting the point of inhibition.

Experimental Protocol: In Vitro Rumen Fermentation Assay

This protocol describes a batch culture system to simulate rumen fermentation and measure the effect of a test compound on methane production.

Materials and Reagents

-

Rumen fluid donor animals (e.g., cannulated cows or sheep)

-

Feed substrate (e.g., dried and ground hay, total mixed ration)[3][4]

-

Buffered rumen fluid medium (e.g., Goering and Van Soest buffer)[4]

-

Test inhibitor compound (e.g., "this compound")

-

Serum bottles (e.g., 125 mL or 250 mL) with gas-tight stoppers[3][4]

-

CO₂ gas supply

-

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for methane analysis[3]

-

High-performance liquid chromatograph (HPLC) or GC for VFA analysis

-

pH meter

Experimental Workflow

Figure 2: Experimental workflow for the in vitro methane inhibition assay.

Detailed Procedure

-

Substrate Preparation: Dry the feed substrate at 60°C for 48 hours and grind it to pass through a 1 mm screen.[3][4] Weigh a precise amount of the ground substrate (e.g., 1.0 g) into each serum bottle.

-

Rumen Fluid Collection and Preparation: Collect rumen contents from a donor animal before the morning feeding.[10] Filter the contents through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions by flushing with CO₂.[10] Prepare a buffered medium and mix it with the filtered rumen fluid (e.g., in a 2:1 buffer to rumen fluid ratio).[4]

-

Incubation Setup: Flush the serum bottles containing the substrate with CO₂. Dispense the buffered rumen fluid into each bottle (e.g., 100 mL for a 250 mL bottle).[4]

-

Inhibitor Addition: Prepare stock solutions of the test compound. Add the appropriate volume of the stock solution to the treatment bottles to achieve the desired final concentrations. Include a control group with no inhibitor.

-

Incubation: Seal the bottles with gas-tight stoppers and place them in a shaking water bath at 39°C for a specified period, typically 24 to 48 hours.[3][10]

-

Gas Analysis: At the end of the incubation period, measure the total gas production. Collect a headspace gas sample from each bottle using a gas-tight syringe and inject it into a GC for methane concentration analysis.[3][11]

-

Liquid Analysis: After gas collection, open the bottles and measure the pH of the culture fluid.[11] Collect liquid samples and store them at -20°C for subsequent analysis of VFAs and ammonia-nitrogen.[3]

Data Presentation

Quantitative data should be summarized to compare the effects of the inhibitor at different concentrations against the control.

Table 1: Effect of an Inhibitor on In Vitro Gas Production and Methane Yield (24h Incubation)

| Treatment Group | Total Gas Production (mL/g DM) | Methane (mL/g DM) | Methane (% of Total Gas) | Methane Inhibition (%) |

| Control | 38.7 | 15.0 | 38.8 | 0 |

| Inhibitor (Low Dose) | 35.2 | 10.5 | 29.8 | 30.0 |

| Inhibitor (Mid Dose) | 32.1 | 6.0 | 18.7 | 60.0 |

| Inhibitor (High Dose) | 29.8 | 1.5 | 5.0 | 90.0 |

| p-value | <0.05 | <0.01 | <0.01 | <0.01 |

DM = Dry Matter. Data are hypothetical and for illustrative purposes.

Table 2: Effect of an Inhibitor on Rumen Fermentation Parameters (24h Incubation)

| Treatment Group | pH | Total VFA (mM) | Acetate (mol%) | Propionate (mol%) | Acetate:Propionate Ratio |

| Control | 6.8 | 75 | 65 | 20 | 3.25 |

| Inhibitor (Low Dose) | 6.7 | 73 | 62 | 23 | 2.70 |

| Inhibitor (Mid Dose) | 6.6 | 71 | 58 | 28 | 2.07 |

| Inhibitor (High Dose) | 6.5 | 68 | 53 | 34 | 1.56 |

| p-value | <0.05 | <0.05 | <0.01 | <0.01 | <0.01 |

Data are hypothetical and for illustrative purposes.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of potential methane inhibitors. By measuring key parameters such as methane production, VFA profiles, and pH, researchers can effectively screen compounds and understand their impact on rumen fermentation. For a novel compound like "this compound," it is crucial to perform dose-response studies to determine its efficacy and potential adverse effects on rumen function. Successful in vitro results should be followed by in vivo trials to validate the findings in live animals.[1][4]

References

- 1. pggrc.co.nz [pggrc.co.nz]

- 2. Maximising energy-yielding rumen pathways in response to methane inhibition | Meat & Livestock Australia [mla.com.au]

- 3. marineagronomy.org [marineagronomy.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Methane Inhibitors on Ruminal Microbiota During Early Life and Its Relationship With Ruminal Metabolism and Growth in Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methane Inhibition Alters the Microbial Community, Hydrogen Flow, and Fermentation Response in the Rumen of Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro reduction of methane production by 3-nitro-1-propionic acid is dose-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Preparation of a Dicloralurea Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Dicloralurea, a compound used as a veterinary food additive to inhibit methane (B114726) production and as a growth stimulant. Due to its poor solubility in aqueous solutions, careful selection of a solvent and proper handling techniques are crucial for preparing a consistent and usable stock solution for experimental purposes.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and safe handling during the preparation of the stock solution.

| Property | Value | Reference(s) |

| Molecular Weight | 354.83 g/mol | [1][2] |

| Chemical Formula | C₅H₆Cl₆N₂O₃ | [1][2] |

| Solubility | Water: Practically insoluble.[3] Organic Solvents: Slightly soluble in ethanol, methanol, acetone, benzene, chloroform, ethyl acetate, and acetic acid.[3] Dimethyl Sulfoxide (DMSO): 50 mg/mL (140.91 mM).[4] N,N-Dimethylformamide (DMF): Soluble (0.12–0.14 M).[3] | |

| Appearance | White solid | [4][5] |

| Storage (Solid) | -20°C for up to 3 years | [4] |

| Storage (in Solvent) | -80°C for up to 1 year | [4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). A 10 mM concentration is a common starting point for in vitro studies and is commercially available, indicating its relevance in research applications.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and level.

-

Place a sterile, empty vial on the balance and tare to zero.

-

-

Weighing this compound:

-

Carefully weigh out 3.55 mg of this compound into the tared vial.

-

Calculation:

-

Desired Concentration (M) = 0.010 mol/L (10 mM)

-

Molecular Weight (MW) = 354.83 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (g) = M x MW x V = 0.010 mol/L x 354.83 g/mol x 0.001 L = 0.0035483 g = 3.55 mg

-

-

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.

-

-

Dissolution:

-

Tightly cap the vial to prevent contamination and solvent evaporation.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the vial in a water bath sonicator. Sonicate in intervals of 5-10 minutes until the solution is clear and free of visible particles. Sonication is recommended to aid in the dissolution of this compound in DMSO.[4]

-

-

Storage:

-

Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term stability (up to 1 year).[4] For short-term storage, -20°C can be used.

-

Safety Precautions

Handling of this compound:

-

As with any chemical, handle this compound in a well-ventilated area.

-

Wear appropriate PPE, including a lab coat, safety goggles, and gloves, to avoid skin and eye contact.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the material safety data sheet (MSDS) for specific handling and emergency procedures.

Handling of DMSO:

-

DMSO is a powerful solvent that can penetrate the skin. It is crucial to wear chemical-resistant gloves when handling DMSO, as it can carry dissolved substances with it through the skin.

-

Use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.

-

Dispose of DMSO-containing waste according to your institution's hazardous waste disposal guidelines.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: A flowchart of the protocol for preparing a this compound stock solution.

References

- 1. cdms.net [cdms.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NB-64-03933-50mg | this compound [116-52-9] Clinisciences [clinisciences.com]

- 5. tebubio.com [tebubio.com]

Application Note & Protocol: Analytical Methods for the Detection of Dicloralurea in Biological Samples

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive overview of analytical methodologies for the quantitative determination of Dicloralurea in biological matrices, such as plasma and urine. The protocols detailed herein are based on common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols and data are presented as a robust starting point for method development and validation, based on established principles for the analysis of small molecule drugs in biological fluids.[1][2]

Introduction to this compound Analysis

This compound is a veterinary feed additive.[3] Accurate and sensitive quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common technique for such analyses.[4] For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[5][6]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The primary goals are to remove interfering substances from the matrix, such as proteins and salts, and to concentrate the analyte of interest.[7][8]

General Workflow for Sample Preparation

The following diagram illustrates a general workflow for preparing biological samples for analysis.

Caption: General workflow for biological sample preparation.

Detailed Protocols

2.2.1. Protein Precipitation (PPT) for Plasma Samples

This is a rapid and simple method suitable for high-throughput analysis.[5]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2.2.2. Liquid-Liquid Extraction (LLE) for Urine and Plasma

LLE is a classic technique that provides a cleaner extract than PPT.[9]

-

To 200 µL of sample (urine or plasma) in a glass tube, add 20 µL of internal standard solution.

-

Add 50 µL of a suitable buffer to adjust the pH (if necessary to ensure this compound is in a neutral state).

-

Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture like dichloromethane:isopropanol).

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase for injection.

Analytical Methods

HPLC-UV Method

This method is suitable for applications where high sensitivity is not required.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: Wavelength to be determined based on the UV spectrum of this compound (a hypothetical value of 230 nm is used here).

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.[5][10]

Liquid Chromatography Conditions:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-4.0 min: 95% to 5% B

-

4.0-5.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on this compound's properties).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally).

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally).

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation: Method Performance (Hypothetical)

The following table summarizes the expected performance characteristics for the described analytical methods. These values are illustrative and would need to be confirmed through method validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | 20 ng/mL | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 50 ng/mL | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 5% |